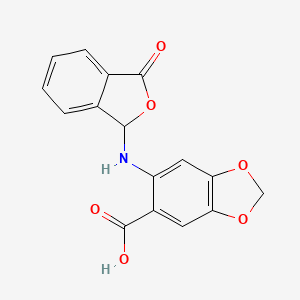
6-((1,3-Dihydro-3-oxo-1-isobenzofuranyl)amino)-1,3-benzodioxole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring and a 3-oxo-1,3-dihydroisobenzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the 3-oxo-1,3-dihydroisobenzofuran moiety through a series of condensation and cyclization reactions. The final step involves the formation of the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a neutral ligand for chelating with metal ions.
Uniqueness
6-((3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzo[d][1,3]dioxole-5-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole ring and a 3-oxo-1,3-dihydroisobenzofuran moiety sets it apart from other similar compounds, providing unique opportunities for research and application.
Propriétés
Numéro CAS |
64179-32-4 |
|---|---|
Formule moléculaire |
C16H11NO6 |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
6-[(3-oxo-1H-2-benzofuran-1-yl)amino]-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C16H11NO6/c18-15(19)10-5-12-13(22-7-21-12)6-11(10)17-14-8-3-1-2-4-9(8)16(20)23-14/h1-6,14,17H,7H2,(H,18,19) |
Clé InChI |
YGMLWQILEBBPDQ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C(=O)O)NC3C4=CC=CC=C4C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)

![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)
gold](/img/structure/B12891382.png)
![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)

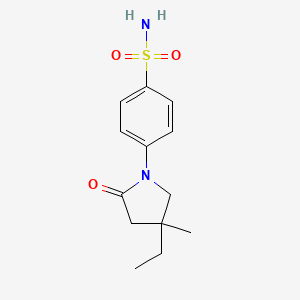
![Methyl 3-ethylpyrrolo[2,1-b]thiazole-2-carboxylate](/img/structure/B12891421.png)
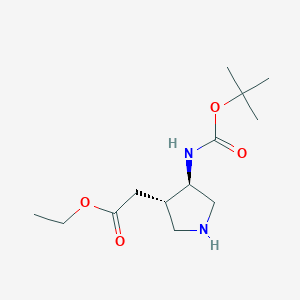
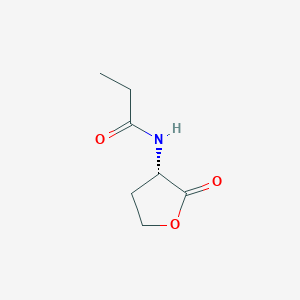
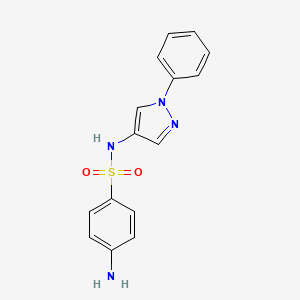
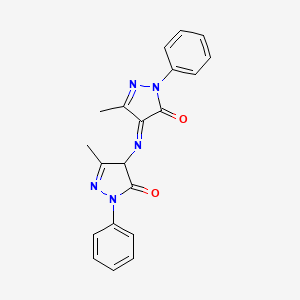
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
